An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3,6-Dichloro-4-fluoropyridazine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,6-dichloro-4-fluoropyridazine, a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed technical data, experimental protocols, and visualizations of its role in relevant biological pathways.
Introduction
3,6-Dichloro-4-fluoropyridazine is a substituted pyridazine, a class of heterocyclic compounds that are integral scaffolds in numerous biologically active molecules. The presence of three halogen substituents (two chlorine atoms and one fluorine atom) on the electron-deficient pyridazine ring imparts unique chemical reactivity, making it a valuable and versatile building block in organic synthesis. Particularly, its susceptibility to nucleophilic aromatic substitution (SNAr) reactions allows for the strategic introduction of various functional groups, enabling the synthesis of diverse chemical libraries for drug discovery programs. This guide will delve into the core chemical and physical characteristics of this compound, outline its synthesis, and explore its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors.
Chemical Structure and Properties
The chemical structure of 3,6-dichloro-4-fluoropyridazine is characterized by a pyridazine ring with chlorine atoms at positions 3 and 6, and a fluorine atom at position 4.
Chemical Structure:
Identifiers
| Identifier | Value |
| IUPAC Name | 3,6-dichloro-4-fluoropyridazine[1] |
| CAS Number | 92920-33-7[1][2] |
| Molecular Formula | C₄HCl₂FN₂[1] |
| SMILES | C1=C(C(=NN=C1Cl)Cl)F[1] |
| InChI | InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H[1] |
| InChIKey | WRZCRLSBKBKWAP-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3,6-dichloro-4-fluoropyridazine is presented below. Note that some of these properties are computed.
| Property | Value |
| Molecular Weight | 166.97 g/mol [1] |
| Exact Mass | 165.9500816 Da[1] |
| XLogP3 | 1.9[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 0[1] |
| Topological Polar Surface Area | 25.8 Ų[1] |
| Heavy Atom Count | 9[1] |
| Complexity | 103[1] |
Synthesis of 3,6-Dichloro-4-fluoropyridazine
Illustrative Experimental Protocol (Adapted from the synthesis of a similar compound)
The following protocol is adapted from the synthesis of 3,6-dichloro-4-isopropylpyridazine and illustrates a potential method for introducing a substituent at the 4-position of the 3,6-dichloropyridazine ring. Direct fluorination would likely involve a different set of reagents, such as an electrophilic fluorinating agent.
Materials:
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3,6-Dichloropyridazine
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Fluorinating agent (e.g., Selectfluor®)
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An appropriate solvent (e.g., acetonitrile, dichloromethane)
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Catalyst (if required)
Procedure:
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To a solution of 3,6-dichloropyridazine in the chosen solvent, the fluorinating agent is added portion-wise at a controlled temperature.
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The reaction mixture is stirred at room temperature or heated as necessary, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction is quenched, for instance, by the addition of water or a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3,6-dichloro-4-fluoropyridazine.
Chemical Reactivity and Applications in Organic Synthesis
The electron-deficient nature of the pyridazine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes 3,6-dichloro-4-fluoropyridazine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity in Nucleophilic Aromatic Substitution
In SNAr reactions on polyhalogenated pyridazines, the position of nucleophilic attack is governed by the electronic activation provided by the ring nitrogen atoms and the nature of the leaving groups. Generally, the C4 and C6 positions of the pyridazine ring are highly activated towards nucleophilic attack. In the case of 3,6-dichloro-4-fluoropyridazine, the fluorine atom at the C4 position is expected to be the most labile leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the partial negative charge in the transition state. This allows for the regioselective introduction of a wide range of nucleophiles at the C4 position.
Role in the Synthesis of Bioactive Molecules
The ability to selectively functionalize the C4 position of 3,6-dichloro-4-fluoropyridazine makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the introduction of various amine-containing side chains can lead to the generation of libraries of compounds for screening against different biological targets.
Application in Drug Development: Targeting Cyclin-Dependent Kinases
Substituted pyridazines are a known scaffold in the design of inhibitors for various protein kinases, including cyclin-dependent kinases (CDKs).[3][4] CDKs are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Therefore, the development of small molecule inhibitors of CDKs is a major focus in cancer drug discovery.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
The activity of CDKs is tightly regulated by their association with cyclins, forming cyclin-CDK complexes. These complexes then phosphorylate various substrate proteins to drive the cell cycle through its different phases. The diagram below illustrates a simplified CDK signaling pathway and the point of inhibition by a pyridazine-based inhibitor.
Synthesis of a Potential CDK Inhibitor: An Experimental Workflow
The following workflow outlines the key steps in synthesizing a potential CDK inhibitor using 3,6-dichloro-4-fluoropyridazine as a starting material.
Experimental Protocol:
Step 1: Nucleophilic Aromatic Substitution
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In a round-bottom flask, dissolve 3,6-dichloro-4-fluoropyridazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add the desired amine nucleophile (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the 4-amino-3,6-dichloropyridazine derivative.
Step 2: Further Functionalization (e.g., Suzuki Coupling)
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To a solution of the 4-amino-3,6-dichloropyridazine derivative (1 equivalent) in a solvent system like 1,4-dioxane and water, add the desired boronic acid or ester (1.2 equivalents) and a base such as sodium carbonate (2 equivalents).
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Degas the mixture with nitrogen or argon for 15-20 minutes.
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Add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 equivalents).
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Heat the reaction mixture to reflux and monitor by TLC.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the final product by column chromatography or recrystallization.
Safety and Handling
3,6-Dichloro-4-fluoropyridazine is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,6-Dichloro-4-fluoropyridazine is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its predictable reactivity in nucleophilic aromatic substitution reactions allows for the efficient and regioselective introduction of diverse functionalities. The utility of this scaffold in the development of kinase inhibitors, particularly for cancer therapy, highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications to aid researchers in leveraging this versatile intermediate in their scientific endeavors.
References
- 1. 3,6-Dichloro-4-fluoropyridazine | C4HCl2FN2 | CID 14547593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloro-4-fluoro-pyridazine 97% | CAS: 92920-33-7 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

